molecular formula C14H14N2O B13903197 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

Cat. No.: B13903197
M. Wt: 226.27 g/mol
InChI Key: GOJOSQNDURLBBJ-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is an organic compound with a complex structure that includes an oxazole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the nitrile group. One common method involves the cyclization of an appropriate precursor, such as a 3,5-dimethylphenyl-substituted acetonitrile, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is unique due to its combination of an oxazole ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

InChI

InChI=1S/C14H14N2O/c1-9-6-10(2)8-12(7-9)14-16-13(4-5-15)11(3)17-14/h6-8H,4H2,1-3H3

InChI Key

GOJOSQNDURLBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=C(O2)C)CC#N)C

Origin of Product

United States

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